(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a carboxamide group.
Mechanism of Action
Target of Action
The primary target of (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) and adenosine A1 receptors . NMDAR is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory . Adenosine A1 receptors are almost exclusively expressed at nerve terminals .
Mode of Action
The compound interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . The compound and its antidepressant metabolite, (2R,6R)-HNK, reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Biochemical Pathways
The compound affects the glutamatergic system , which is the most abundant neurotransmitter system in the nervous system . It modulates the release of glutamate, a critical neurotransmitter involved in learning and memory . The compound also impacts the adenosinergic system by interacting with adenosine A1 receptors . This interaction mediates inhibitory actions on glutamate release .
Pharmacokinetics
Similar compounds like ketamine have been shown to have rapid clearance, requiring frequent dosing . This results in high peak plasma concentration (Cmax) and short half-life
Result of Action
The compound’s action results in a decrease in glutamate release, which may contribute to its rapid antidepressant action . It reduces presynaptic activity and glutamate release . This action is thought to contribute to the compound’s potential antidepressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of pyrrolidine derivatives with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can have different functional groups attached to the pyrrolidine ring.
Scientific Research Applications
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (2R)-N-Methylpyrrolidine-2-carboxamide
- (2R)-N-Ethylpyrrolidine-2-carboxamide
- (2R)-N-Butylpyrrolidine-2-carboxamide
Uniqueness
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride is unique due to its specific stereochemistry and the presence of the isopropyl group. This structural feature may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Target Receptors
The primary targets of (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide hydrochloride include:
- N-methyl-D-aspartate receptors (NMDAR)
- Adenosine A1 receptors
Mode of Action
The compound acts by antagonizing NMDA receptors, particularly on GABAergic interneurons. This interaction leads to modulation of the glutamatergic system, which is crucial for neurotransmission in the central nervous system. Additionally, it influences the adenosinergic system via adenosine A1 receptor interaction, which may contribute to its neuroprotective effects.
Biochemical Pathways
The compound significantly affects:
- Glutamatergic System : By decreasing glutamate release, it may exhibit rapid antidepressant effects.
- Adenosinergic System : Interaction with adenosine A1 receptors can lead to various physiological responses, including anti-inflammatory effects.
Pharmacokinetics
Similar compounds like ketamine demonstrate rapid clearance, necessitating frequent dosing. The pharmacokinetic profile of this compound suggests it may also require careful dosing in therapeutic contexts.
Therapeutic Applications
Research indicates potential therapeutic applications in treating conditions such as:
- Depression : Due to its rapid action on glutamatergic pathways, it is being explored as a treatment for major depressive disorder.
- Neuroprotection : Its interaction with adenosine receptors may provide protective effects against neurodegenerative conditions.
In Vitro Studies
In vitro studies have shown that the compound exhibits activity against various biological targets. For instance, it has been tested for its antimycobacterial properties against species like Mycobacterium tuberculosis, demonstrating significant efficacy compared to standard treatments .
Data Summary
Parameter | Details |
---|---|
Primary Targets | NMDAR, Adenosine A1 receptors |
Mechanism of Action | NMDA receptor antagonism, modulation of glutamate release |
Therapeutic Areas | Depression, neuroprotection |
Pharmacokinetics | Rapid clearance similar to ketamine |
In Vitro Activity | Effective against Mycobacterium tuberculosis |
Properties
IUPAC Name |
(2R)-N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHNUOLUCUUALI-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H]1CCCN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.